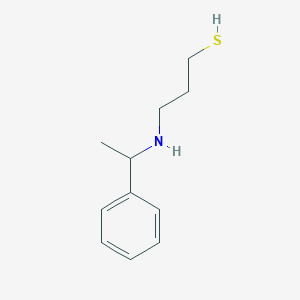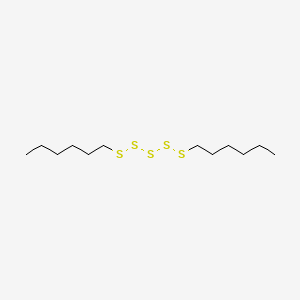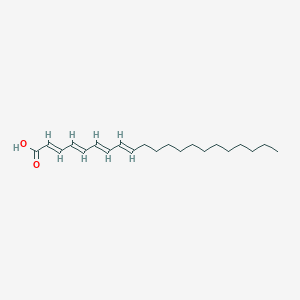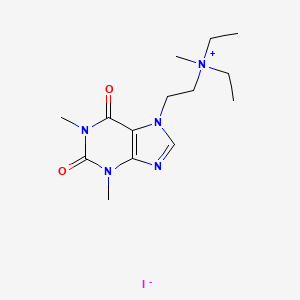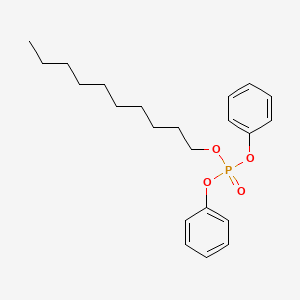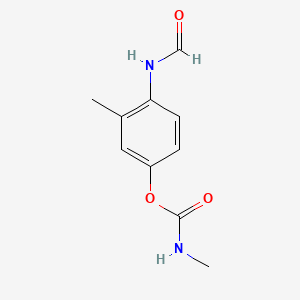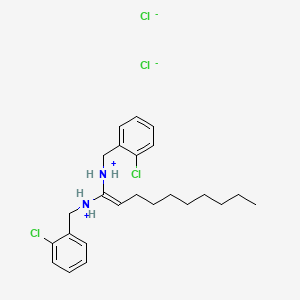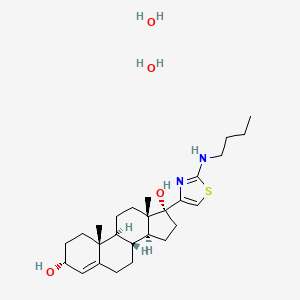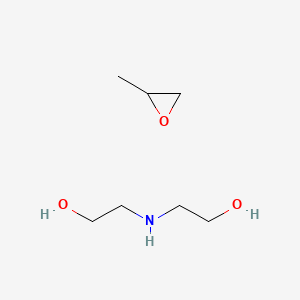![molecular formula C17H9CaClN2O10S3Sr B13738070 2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt CAS No. 141377-73-3](/img/structure/B13738070.png)
2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt is a complex organic compound It is characterized by its naphthalene core structure with sulfonic acid groups, a hydroxy group, and an azo linkage to a chloromethylsulfonylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt typically involves several steps:
Nitration and Reduction: The naphthalene core undergoes nitration followed by reduction to introduce amino groups.
Sulfonation: Sulfonic acid groups are introduced through sulfonation reactions.
Diazotization and Coupling: The amino groups are diazotized and then coupled with 5-chloro-4-methyl-2-sulfophenyl to form the azo linkage.
Hydroxylation: Introduction of the hydroxy group at the 3-position.
Salt Formation: The final step involves the addition of calcium and strontium salts to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing the same synthetic steps but optimized for efficiency and yield. The use of automated reactors and precise control of reaction conditions would be essential to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form quinones.
Reduction: The azo linkage can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, such as sulfonation or desulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Used in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mecanismo De Acción
The compound exerts its effects primarily through its functional groups:
Azo Linkage: The azo group can participate in electron transfer reactions, making it useful in redox processes.
Sulfonic Acid Groups: These groups enhance the solubility and reactivity of the compound.
Hydroxy Group: The hydroxy group can form hydrogen bonds, influencing the compound’s interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 5-[(4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(4-methyl-2-sulfophenyl)azo]-
- 1,5-Naphthalenedisulfonic acid disodium salt hydrate
Uniqueness
The unique combination of functional groups in 2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt, particularly the presence of both calcium and strontium salts, distinguishes it from other similar compounds. This combination can lead to unique reactivity and applications, especially in fields requiring specific metal ion interactions.
Propiedades
Número CAS |
141377-73-3 |
|---|---|
Fórmula molecular |
C17H9CaClN2O10S3Sr |
Peso molecular |
660.6 g/mol |
Nombre IUPAC |
calcium;strontium;4-[(4-chloro-3-methyl-2-sulfonatophenyl)diazenyl]-3-oxidonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C17H13ClN2O10S3.Ca.Sr/c1-8-12(18)4-5-13(17(8)33(28,29)30)19-20-15-11-3-2-10(31(22,23)24)6-9(11)7-14(16(15)21)32(25,26)27;;/h2-7,21H,1H3,(H,22,23,24)(H,25,26,27)(H,28,29,30);;/q;2*+2/p-4 |
Clave InChI |
NGXWXGMMPVJJHO-UHFFFAOYSA-J |
SMILES canónico |
CC1=C(C=CC(=C1S(=O)(=O)[O-])N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Ca+2].[Sr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


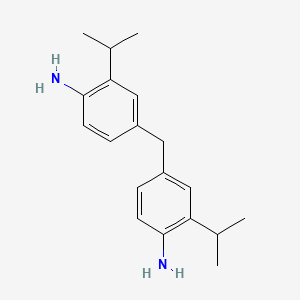


![2-[(2-tert-butyl-5-methylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride](/img/structure/B13738019.png)
